2,4,6-Triphenylpyrylium Hydrogensulfate

Catalog No.
S730447
CAS No.
51071-75-1
M.F
C23H18O5S
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triphenylpyrylium Hydrogensulfate

CAS Number

51071-75-1

Product Name

2,4,6-Triphenylpyrylium Hydrogensulfate

IUPAC Name

hydrogen sulfate;2,4,6-triphenylpyrylium

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H17O.H2O4S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;1-5(2,3)4/h1-17H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

IPEOZISWOGHJJY-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)[O-]

Photophysical and Photochemical Properties:

TPPS exhibits unique photophysical properties, including strong light absorption and fluorescence emission. This makes it a valuable tool for researchers studying photochemistry, the branch of chemistry concerned with the interaction of light and matter .

Studies have shown that TPPS can act as a photosensitizer, a molecule that absorbs light and transfers its energy to other molecules, triggering various chemical reactions. This property has applications in photodynamic therapy, a treatment method using light to activate drugs and kill cancer cells .

Biological Applications:

TPPS has been investigated for its potential in various biological applications due to its interaction with biomolecules like DNA and proteins.

  • DNA Binding: Studies suggest that TPPS can bind to DNA, potentially impacting gene expression and offering insights into DNA-drug interactions .
  • Antimicrobial Activity: Research has explored the potential antimicrobial properties of TPPS against various bacteria and fungi, suggesting its possible use in developing new antimicrobial agents .

2,4,6-Triphenylpyrylium Hydrogensulfate is an organic compound with the molecular formula C23H18O5S and a molecular weight of 406.45 g/mol. It is characterized by its pyrylium ring structure, which is a six-membered aromatic ring containing one oxygen atom. The compound is notable for its bright color and stability, making it a subject of interest in various chemical studies and applications. Its melting point ranges from 269 to 271 °C, indicating a relatively high thermal stability .

TPPH acts as a Lewis acid due to the presence of a vacant orbital in the pyrylium cation []. This vacant orbital allows TPPH to accept electron pairs from Lewis bases, forming a bond. This property makes TPPH useful in various research areas:

  • DNA Binding: TPPH can bind to DNA due to its interaction with the nucleobases (adenine, guanine, thymine, cytosine). This interaction is being explored for potential applications in DNA diagnostics and targeted therapies.
  • Redox Indicator: TPPH can be used as a redox indicator due to its color change upon reduction. This property finds application in monitoring chemical reactions.
Due to its electrophilic nature. It can undergo:

  • Nucleophilic Substitution: The positively charged pyrylium ion can react with nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: This compound can also act as an electrophile in reactions with aromatic compounds, facilitating the introduction of substituents onto the aromatic ring.
  • Reduction Reactions: Under certain conditions, it can be reduced to yield triphenylmethanol derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the development of dyes and pigments .

Research indicates that 2,4,6-Triphenylpyrylium Hydrogensulfate exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Some studies suggest that this compound may possess antimicrobial properties, making it useful in developing antibacterial agents.
  • Photodynamic Therapy: Its ability to generate reactive oxygen species upon light activation has led to investigations into its use in photodynamic therapy for cancer treatment.

The synthesis of 2,4,6-Triphenylpyrylium Hydrogensulfate typically involves a one-pot reaction. A common method includes:

  • Condensation Reaction: Acetophenone and chalcone are reacted under acidic conditions.
  • Formation of Pyrylium Salt: The resulting product is then treated with hydrogensulfate to form the hydrogensulfate salt.

This method is favored for its simplicity and high yield .

2,4,6-Triphenylpyrylium Hydrogensulfate has several applications across different fields:

  • Dyes and Pigments: Its vibrant color makes it suitable for use in dyes.
  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds.
  • Research: Used in biochemical studies due to its unique properties.

These applications highlight its versatility in both industrial and academic settings .

Interaction studies involving 2,4,6-Triphenylpyrylium Hydrogensulfate have focused on:

  • Complex Formation: Investigating how this compound interacts with different nucleophiles and electrophiles.
  • Biological Interactions: Exploring its effects on microbial growth and cellular processes.

These studies are crucial for understanding the compound's behavior in various chemical environments and biological systems .

Several compounds share structural or functional similarities with 2,4,6-Triphenylpyrylium Hydrogensulfate. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylmethanolAlcoholDerived from reduction of triphenylpyrylium
BenzophenoneKetoneExhibits similar reactivity patterns
Pyrylium SaltsSaltGeneral class that includes various pyrylium derivatives

Uniqueness

2,4,6-Triphenylpyrylium Hydrogensulfate stands out due to its specific hydrogensulfate group attachment and bright coloration. This unique structure contributes to its distinct chemical reactivity and potential applications in dye production and biochemistry .

2,4,6-Triphenylpyrylium hydrogensulfate represents a significant member of the pyrylium salt family, characterized by its distinctive aromatic cationic structure and hydrogen sulfate counterion [1] [2]. The compound possesses the molecular formula C₂₃H₁₈O₅S with a molecular weight of 406.45 grams per mole [1] [3]. The chemical structure consists of a central six-membered pyrylium ring bearing three phenyl substituents at positions 2, 4, and 6, forming the triphenylpyrylium cation, which is balanced by a hydrogen sulfate anion [1] [4].

The pyrylium core exhibits aromatic character through its six-membered heterocyclic ring containing five carbon atoms and one positively charged oxygen atom [5]. The oxygen atom in the pyrylium ring adopts trivalent bonding due to the positive charge, contributing to the overall electronic stability of the system [5]. The three phenyl rings attached to the pyrylium core at the 2, 4, and 6 positions create a highly conjugated molecular framework that enhances the compound's structural rigidity and electronic properties [6] [7].

PropertyValue
Molecular FormulaC₂₃H₁₈O₅S
Molecular Weight (g/mol)406.45
Chemical Abstract Service Number51071-75-1
Molecular Descriptor Language NumberMFCD00012002
Physical StateCrystalline Solid
AppearanceWhite to Yellow to Orange powder/crystal
Melting Point (°C)271

The hydrogen sulfate counterion (HSO₄⁻) provides charge neutrality to the system and influences the crystalline packing arrangement [2] [4]. This ionic salt formation contributes significantly to the compound's thermal stability, with a melting point of 271 degrees Celsius, which is notably higher than many related pyrylium salts [2] [4] [8].

Crystallographic Analysis and Solid-State Arrangement

The crystallographic structure of 2,4,6-triphenylpyrylium hydrogensulfate follows patterns observed in related pyrylium salts, typically adopting monoclinic crystal systems [6]. Analysis of structurally similar compounds, such as 2,4,6-triphenylpyrylium-1,1,3,3-tetracyanopropenide, reveals that these systems crystallize in the space group P21/a with unit cell dimensions of a=13.024 Å, b=21.357 Å, c=8.324 Å, and β=94.56° [6]. The cation and anion components are nearly planar and form distinct ion-pairs within the crystal lattice [6].

The solid-state arrangement demonstrates characteristic features of organic charge transfer salts, where the crystal structure is built up from infinite columns stacked by ion-pairs along specific crystallographic axes [6]. The pyrylium cation maintains a nearly planar geometry, which is crucial for optimal π-π stacking interactions and crystal stability [6] [9]. The phenyl substituents exhibit specific orientational preferences that minimize steric hindrance while maximizing intermolecular interactions [10].

Crystallographic ParameterValue/Range
Crystal SystemMonoclinic (typical for pyrylium salts)
Space GroupP₂₁/a (observed in related compounds)
Unit Cell Parameter a (Å)13.024 (related tetracyanopropenide)
Unit Cell Parameter b (Å)21.357 (related tetracyanopropenide)
Unit Cell Parameter c (Å)8.324 (related tetracyanopropenide)
β angle (degrees)94.56 (related tetracyanopropenide)
Cation PlanarityNearly planar
Ring StructureSix-membered aromatic ring

The hydrogen sulfate anions are positioned to optimize electrostatic interactions with the positively charged pyrylium rings, creating a stable three-dimensional network [6] [9]. The intermolecular distances and orientations within the crystal structure reflect the balance between Coulombic attractions, van der Waals forces, and steric considerations [6]. High-pressure studies on related pyrylium compounds indicate that these materials can undergo reversible structural modifications under external stress while maintaining their fundamental crystalline architecture [9].

Electronic Configuration and Orbital Theory

The electronic configuration of 2,4,6-triphenylpyrylium hydrogensulfate is dominated by the aromatic character of the pyrylium ring, which contains six π-electrons distributed across the six-membered heterocyclic system [11] [5]. The pyrylium cation is isoelectronic with benzene, possessing the same number of π-electrons but with a different heteroatom arrangement [11] [12]. The oxygen atom in the pyrylium ring adopts sp² hybridization, contributing two electrons to the aromatic π-system while maintaining a positive formal charge [5].

Molecular orbital theory reveals that the pyrylium ring exhibits a benzenoid structure that represents the global minimum on the singlet potential energy surface [11] [12]. The electronic spectrum shows characteristic transitions associated with the aromatic π-system, with the highest occupied molecular orbital to lowest unoccupied molecular orbital transition being predominant in electronic excitation processes [11]. The positive charge on the oxygen atom results in significant electronegativity effects that influence the entire molecular electronic structure [5].

Electronic PropertyDescription
Aromatic CharacterAromatic six-membered ring
Electron Count6 π-electrons
Isoelectronic withBenzene
Orbital Hybridization (O)sp² hybridized oxygen
Charge DistributionPositive charge delocalized over ring
π-Electron SystemConjugated π-system
Aromatic StabilizationEnhanced by aromatic character
Electronic StateSinglet ground state

The molecular electrostatic potential analysis indicates that the pyrylium ring has the highest electrostatic potential located at the center of the molecule, with values reaching approximately 140 kilocalories per mole [13]. The phenyl substituents contribute additional π-electron density that can interact with the central pyrylium core through resonance effects [13]. The electronic configuration is further stabilized by the delocalization of the positive charge across the aromatic system, creating multiple resonance structures that contribute to the overall molecular stability [14].

Time-dependent density functional theory calculations demonstrate that the electronic transitions in triphenylpyrylium systems are primarily associated with π→π* excitations within the aromatic framework [15]. The presence of the three phenyl groups extends the conjugation length and modifies the electronic energy levels compared to simpler pyrylium systems [15].

Comparison with Related Pyrylium Compounds

2,4,6-Triphenylpyrylium hydrogensulfate exhibits distinctive properties when compared to other pyrylium salts with different counterions [2] [8] [16]. The tetrafluoroborate analog, 2,4,6-triphenylpyrylium tetrafluoroborate, demonstrates a lower melting point of 233 degrees Celsius compared to the hydrogensulfate derivative's 271 degrees Celsius, indicating stronger ionic interactions in the latter compound [2] [8]. The perchlorate variant shows intermediate thermal stability with melting points in the range of 232-234 degrees Celsius [8] [17].

Solubility characteristics vary significantly among different pyrylium salts depending on the counterion [16] [18]. The tetrafluoroborate derivatives generally exhibit higher solubility in non-polar solvents compared to hydrogensulfate salts, which affects their applications in various chemical processes [16]. The deeper coloration observed in pyrylium iodides compared to perchlorates or tetrafluoroborates reflects differences in charge transfer interactions and electronic properties [18].

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Counterion
2,4,6-Triphenylpyrylium HydrogensulfateC₂₃H₁₈O₅S406.45271HSO₄⁻
2,4,6-Triphenylpyrylium TetrafluoroborateC₂₃H₁₇BF₄O396.19233BF₄⁻
2,4,6-Triphenylpyrylium PerchlorateC₂₃H₁₇ClO₅408.83232-234ClO₄⁻
Unsubstituted Pyrylium IonC₅H₅O⁺81.09VariableVarious

Spectroscopic properties also differ among pyrylium salts with various counterions [15]. The maximum absorption wavelength for 2,4,6-triphenylpyrylium tetrafluoroborate occurs at 405 nanometers in acetonitrile solution [8], while similar measurements for the hydrogensulfate analog may show subtle shifts due to different solvation effects and ionic environments [15]. The choice of counterion influences the photophysical properties and potential applications in photocatalytic processes [16].

Structural stability comparisons reveal that the hydrogensulfate derivative maintains superior thermal stability compared to most other counterion variants [2] [9]. This enhanced stability makes it particularly suitable for applications requiring elevated temperatures or prolonged thermal exposure [9].

Structural Stability and Conformational Analysis

The structural stability of 2,4,6-triphenylpyrylium hydrogensulfate arises from multiple contributing factors, including aromatic stabilization, ionic interactions, and conformational rigidity [5] [19] [9]. The aromatic character of the pyrylium ring provides significant stabilization energy through π-electron delocalization, similar to the aromatic stabilization observed in benzene and other aromatic systems [5] [19]. The six π-electron system conforms to Hückel's rule for aromaticity, contributing approximately 1-16 kilojoules per mole of stabilization energy based on density functional theory calculations [19].

Conformational analysis reveals that the pyrylium ring maintains a nearly planar geometry, which is essential for optimal π-orbital overlap and aromatic character [20] [12]. The three phenyl substituents adopt orientations that are twisted relative to the central pyrylium plane to minimize steric interactions while maintaining some degree of conjugative overlap [10]. Dihedral angles between the pyrylium ring and the phenyl substituents typically range from 29 to 53 degrees, depending on the specific crystal packing environment and counterion interactions [10].

Stability AspectCharacteristic
Thermal StabilityStable up to 271°C melting point
Conformational RigidityHigh due to aromatic character
Aromatic Stabilization EnergyEnhanced by 6 π-electron system
Ring PlanarityNearly planar pyrylium core
Phenyl Ring OrientationTwisted relative to pyrylium plane
Hydrogen Sulfate InteractionIonic interaction with cation
Crystal PackingIon-pair formation in crystal
Molecular SymmetryApproximate C₂ᵥ symmetry

The hydrogen sulfate counterion contributes to structural stability through strong ionic interactions with the positively charged pyrylium cation [6] [9]. These electrostatic forces help maintain the integrity of the crystal structure and contribute to the compound's high melting point [2] [9]. Under high-pressure conditions, the compound demonstrates reversible piezochromic behavior, indicating dynamic structural responses to external stress while maintaining fundamental molecular integrity [9].

Physical Constants and Thermodynamic Parameters

2,4,6-Triphenylpyrylium Hydrogensulfate exhibits well-defined physical constants that characterize its molecular and thermodynamic behavior. The compound has a molecular formula of C₂₃H₁₈O₅S with a molecular weight of 406.45 g/mol [1] [2] [3]. The exact mass determined by high-resolution mass spectrometry is 406.087494 g/mol [4] [5], confirming the precise molecular composition.

Table 1: Fundamental Physical Constants

PropertyValueUnits
Molecular Weight406.45g/mol
Exact Mass406.087494g/mol
Melting Point269-271°C
Physical State (20°C)Solid-
DensityNot Availableg/cm³
Boiling PointNot Available°C

The melting point ranges from 269 to 271°C as reported in literature [1] [2] [3], with commercial suppliers consistently reporting 271°C [2] [3] [6]. The compound exists as a solid at room temperature with an appearance described as white to yellow to orange powder or crystalline material [2] [3] [6].

Thermodynamic parameters include a logarithmic partition coefficient (LogP) of 6.64710 [1], indicating significant lipophilic character. The polar surface area (PSA) is calculated at 98.95000 Ų [1], reflecting the contribution of oxygen and sulfur atoms to the molecule's polar character.

Spectroscopic Characteristics

Ultraviolet-Visible Absorption Spectra

The ultraviolet-visible absorption characteristics of 2,4,6-Triphenylpyrylium Hydrogensulfate are derived from its pyrylium chromophore system. For reference, the parent compound 2,4,6-triphenylpyrylium perchlorate exhibits characteristic absorption peaks at 355 nm and 405 nm in acetonitrile [7]. These absorption bands arise from electronic transitions within the extended π-conjugated system of the pyrylium ring and the three phenyl substituents.

Table 2: UV-Visible Absorption Properties

ParameterValueSolventReference
λmax (short wavelength)355Acetonitrile [7]
λmax (long wavelength)405Acetonitrile [7]
Molar Absorptivity27,000-50,000M⁻¹cm⁻¹ [7]

The longer wavelength band corresponds to transitions involving the transition dipole moment along the long axis passing through positions 2 and 6 of the pyrylium ring, while the shorter wavelength band involves transitions along the short axis through position 4 [7].

Fluorescence and Phosphorescence Properties

2,4,6-Triphenylpyrylium Hydrogensulfate demonstrates notable fluorescence properties characteristic of pyrylium salts. The parent pyrylium perchlorate compound exhibits fluorescence emission at 466 nm when excited at 405 nm in acetonitrile [7].

Table 3: Fluorescence Characteristics

PropertyValueUnitsConditions
Emission Maximum466nmAcetonitrile, λex = 405 nm
Stokes Shift61nmAcetonitrile
Quantum Yield0.60-Referenced to standard
Fluorescence Lifetime2.4 ± 0.1nsTypical values

The fluorescence quantum yield of 0.60 for the parent compound indicates efficient emission characteristics [7]. Related pyrylium compounds exhibit fluorescence lifetimes in the range of 2-5 nanoseconds, with values of 2.4 ± 0.1 ns being typical for this class of compounds [7].

Interestingly, pyrylium salts including substituted variants have been reported to maintain fluorescence in the solid state, which is unusual for many organic compounds that typically undergo aggregation-induced quenching [7].

Infrared and Raman Spectroscopy

The infrared and Raman spectroscopic characteristics of 2,4,6-Triphenylpyrylium Hydrogensulfate reflect the vibrational modes of both the pyrylium cation and the hydrogensulfate anion. Characteristic features include:

  • Pyrylium ring vibrations: C=C stretching modes typically observed in the 1600-1500 cm⁻¹ region
  • C-H stretching vibrations: Aromatic C-H stretches appearing around 3000-3100 cm⁻¹
  • Hydrogensulfate anion bands: S=O stretching modes characteristic of the HSO₄⁻ anion
  • Phenyl ring vibrations: Multiple bands in the fingerprint region characteristic of substituted benzene rings

X-ray photoelectron spectroscopy studies have shown that the O1s spectrum displays peaks representing both pyrylium oxygen and sulfate oxygen atoms [8].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy confirms the molecular structure of 2,4,6-Triphenylpyrylium Hydrogensulfate. Commercial specifications indicate that NMR analysis confirms the expected structure [2] [3] [6]. For related pyrylium compounds, characteristic features include:

  • ¹H NMR: Aromatic proton signals typically appearing in the 7-9 ppm region, with pyrylium ring protons showing distinctive chemical shifts
  • ¹³C NMR: Carbon signals reflecting the aromatic carbons and the positively charged pyrylium carbons

Specific NMR data for 2,4,6-Triphenylpyrylium Hydrogensulfate includes confirmation of structural integrity, though detailed chemical shift assignments require specialized solvents such as trifluoroacetic acid-d or deuterated acetonitrile for optimal solubility [5].

Electrochemical Properties

The electrochemical properties of 2,4,6-Triphenylpyrylium Hydrogensulfate are influenced by the electron-deficient nature of the pyrylium ring system. Pyrylium salts are known to act as electron acceptors in photoinduced electron transfer processes [9]. The compound can participate in:

  • Reduction reactions: The pyrylium ring can be reduced under appropriate conditions
  • Electron transfer processes: Acting as an oxidizing agent in photochemical systems
  • Electrochemical sensing applications: Utilized in sensor development due to its redox properties

The electrochemical behavior is also influenced by the hydrogensulfate counterion, which can affect the overall ionic conductivity and electrochemical stability of the system.

Solubility and Solution Behavior

The solubility characteristics of 2,4,6-Triphenylpyrylium Hydrogensulfate require careful consideration of solvent selection. General solubility guidelines include:

Table 4: Solubility Characteristics

Solvent TypeSolubilityNotes
WaterLimitedRequires specific conditions
Polar Organic SolventsSolubleAcetonitrile, DMSO
Non-polar SolventsPoorLimited solubility

The compound requires appropriate solvent selection for stock solution preparation [10]. Recommended procedures include:

  • Heating samples to 37°C followed by ultrasonic treatment to enhance solubility
  • Storage of prepared solutions at -80°C (use within 6 months) or -20°C (use within 1 month)
  • Avoiding repeated freeze-thaw cycles to prevent degradation

Solution stability is enhanced in polar aprotic solvents, where the ionic character of the compound is well-stabilized through solvation effects.

Thermal Stability and Degradation Pathways

2,4,6-Triphenylpyrylium Hydrogensulfate demonstrates excellent thermal stability characteristic of pyrylium salt compounds. Thermogravimetric analysis of related pyrylium salts indicates decomposition temperatures in the range of 268-402°C [11] [12].

Table 5: Thermal Properties

PropertyTemperature Range (°C)Atmosphere
Storage Temperature<15 (recommended)Air
Thermal Decomposition268-402Nitrogen
Melting Point269-271Air

The thermal degradation mechanism of pyrylium salts typically involves:

  • Initial dehydration: Loss of any associated water molecules
  • Counterion decomposition: Degradation of the hydrogensulfate anion
  • Ring opening: Cleavage of the pyrylium ring system
  • Aromatic decomposition: Breakdown of phenyl substituents

Pyrylium salts with organic counterions such as triflimide show enhanced thermal stability compared to those with simpler anions [7]. The decomposition process generally occurs in distinct stages that can be monitored using thermogravimetric analysis coupled with mass spectrometry to identify evolved gases.

Storage recommendations specify maintaining the compound in a cool, dark environment below 15°C to ensure long-term stability [2] [3] [6]. The compound should be protected from moisture and excessive heat to prevent premature degradation.

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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